![molecular formula C14H6ClIN2O4 B303246 2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one](/img/structure/B303246.png)
2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines. It has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one involves its ability to bind to metal ions and form a complex. This complex can then undergo a photochemical reaction, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one in lab experiments is its high selectivity for metal ions. However, its low solubility in aqueous solutions can pose a challenge for its use in biological systems.
Future Directions
There are several potential future directions for the research on 2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. One area of interest is the development of new synthetic methods that can improve the solubility of the compound in aqueous solutions. Another direction is the investigation of its potential use in other applications, such as in the detection of environmental pollutants. Additionally, further research can be conducted to elucidate the underlying mechanisms of its anti-inflammatory properties.
Synthesis Methods
The synthesis of 2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one involves the reaction of 2-chloro-5-nitrophenol with potassium iodide in the presence of acetic acid and sulfuric acid. The resulting product is then treated with phosgene and triethylamine to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications as a fluorescent probe for the detection of metal ions. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Product Name |
2-(2-chloro-5-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one |
---|---|
Molecular Formula |
C14H6ClIN2O4 |
Molecular Weight |
428.56 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-6-iodo-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H6ClIN2O4/c15-11-3-2-8(18(20)21)6-9(11)13-17-12-4-1-7(16)5-10(12)14(19)22-13/h1-6H |
InChI Key |
QETRTYFZTIXANH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)I)C(=O)O2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)I)C(=O)O2)Cl |
Origin of Product |
United States |
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